3,6-dimethylpyrazine-2-thiol

Neuroscience Behavioral Pharmacology GABAergic System

Procure 3,6-dimethylpyrazine-2-thiol as an essential negative control for dissecting CNS sedation vs. local aromatase inhibition. Unlike halogenated congeners, DMP-SH lacks sedative activity, making it critical for attributing effects to specific substituents. For studies requiring tissue-selective anti-androgenic action without systemic hormone disruption, this moderate-potency scaffold offers defined in vivo efficacy (10–70 mg/kg) distinct from broader enzyme inhibitors.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
Cat. No. B7940367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethylpyrazine-2-thiol
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)S)C
InChIInChI=1S/C6H8N2S/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9)
InChIKeyARBPVCYTFYHIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylpyrazine-2-thiol: Core Chemical Identity and Procurement Fundamentals


3,6-Dimethylpyrazine-2-thiol (CAS 5788-49-8; also referred to as DMP-SH) is a synthetic heterocyclic thiol belonging to the alkylpyrazine class, with the molecular formula C₆H₈N₂S and a molecular weight of 140.21 g/mol [1]. It is characterized by a pyrazine ring bearing methyl groups at the 3- and 6-positions and a thiol (-SH) group at the 2-position [1]. The compound exists as a solid with a reported melting point of 182–185 °C [2] and exhibits solubility in ethanol, DMSO, and dilute alkali, with limited aqueous solubility . Unlike simple alkylpyrazines commonly used as flavorants, the presence of the thiol moiety confers distinct chemical reactivity and biological target engagement, making it a specialized research tool rather than a commodity chemical.

3,6-Dimethylpyrazine-2-thiol: Why Analogs and In-Class Compounds Cannot Be Interchanged


Within the alkylpyrazine family, minor structural modifications produce profound and divergent biological activities that preclude generic substitution. For example, the 2-thiol analog (DMP-SH) exhibits no central nervous system (CNS) sedative activity, whereas its 2-fluoro (DMP-F) and 2-chloro (DMP-Cl) congeners significantly prolong pentobarbital-induced sleep in mice [1]. Similarly, 2,5-dimethylpyrazine (DMP) acts on reproductive tissues by reducing plasma testosterone, whereas 3,6-dimethylpyrazine-2-thiol exerts its anti-androgenic effect via local aromatase inhibition without altering circulating hormone levels [2][3]. The thiol group is not merely a substituent; it fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and susceptibility to metabolic oxidation, leading to a distinct pharmacological fingerprint. Therefore, procurement decisions cannot be based on pyrazine class membership alone—the precise substitution pattern dictates experimental outcomes.

3,6-Dimethylpyrazine-2-thiol: Quantified Differentiation Evidence Against Key Comparators


CNS Selectivity: Absence of Sedative Activity vs. Halogenated 3,6-Dimethylpyrazine Analogs

In a direct head-to-head comparison of alkylpyrazine derivatives, 3,6-dimethylpyrazine-2-thiol (DMP-SH) was unique among the tested 3,6-dimethylpyrazine congeners in that it produced no prolongation of pentobarbital-induced sleep in mice [1]. The 2-chloro analog (DMP-Cl) and the 2-fluoro analog (DMP-F) both significantly increased sleep duration, as did the parent compound 2,5-dimethylpyrazine (DMP) [1]. This demonstrates that the thiol substitution at the 2-position ablates the CNS depressant activity observed with halogen substituents.

Neuroscience Behavioral Pharmacology GABAergic System

Aromatase Inhibition: Weaker Uterine Weight Suppression vs. Aminoglutethimide in Female Rats

In a study evaluating the suppression of androstenedione-induced uterine weight increase in female rats, 3,6-dimethylpyrazine-2-thiol (DMP-SH) administered orally at 10–70 mg/kg was effective but demonstrated weaker activity than the reference aromatase inhibitor aminoglutethimide, which was effective at a lower dose range of 3–30 mg/kg p.o. [1]. Both compounds reduced plasma estradiol levels, consistent with aromatase inhibition, but the higher dose requirement for DMP-SH indicates reduced in vivo potency.

Endocrinology Reproductive Pharmacology Aromatase Inhibition

Reproductive Tissue Selectivity: Local Anti-Androgenic Effect Without Plasma Testosterone Reduction vs. 2,5-Dimethylpyrazine

In male rats, treatment with 3,6-dimethylpyrazine-2-thiol (3,6-DMP-SH) significantly decreased the weights of the prostate and seminal vesicles, indicating an anti-androgenic effect [1]. Critically, this reduction occurred without any change in plasma testosterone levels [1]. In contrast, the comparator 2,5-dimethylpyrazine (DMP) has been shown to decrease both accessory organ weights and plasma testosterone concentrations [2], suggesting a different mechanism of action involving systemic hormone suppression rather than localized target-tissue antagonism.

Andrology Endocrine Pharmacology Testosterone Uptake

Thiol-Dependent Reactivity: Nucleophilic and Metal-Binding Capacity Distinct from Non-Thiol Pyrazines

The thiol (-SH) group at the 2-position of the pyrazine ring confers nucleophilic and metal-coordinating properties that are absent in non-thiol pyrazines such as 2,5-dimethylpyrazine or 2,3-dimethylpyrazine . This functional group enables formation of disulfide bonds, thioether linkages, and chelation with transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺) [1]. The ionization of the thiol to thiolate in basic aqueous media (pKa typically ~8–10 for aromatic thiols) enhances water solubility and reactivity for downstream synthetic derivatization .

Coordination Chemistry Bioconjugation Sensor Development

3,6-Dimethylpyrazine-2-thiol: Evidence-Based Research and Procurement Applications


Neuroscience Research Requiring a Non-Sedative Pyrazine Control

Investigators studying the GABAergic or sedative effects of alkylpyrazine derivatives should procure 3,6-dimethylpyrazine-2-thiol (DMP-SH) as an essential negative control. As demonstrated in the head-to-head comparison by Yamada et al. (2001), DMP-SH is the only 3,6-dimethylpyrazine congener that does not prolong pentobarbital-induced sleep [1]. This property allows researchers to attribute observed CNS effects specifically to halogenated or other substituted pyrazines, eliminating the possibility of off-target sedation from the pyrazine core itself. Procurement of DMP-SH is therefore critical for experiments designed to establish structure-activity relationships (SAR) within this chemical series.

Endocrine Pharmacology Studies on Aromatase and Local Androgen Action

For research into non-steroidal aromatase inhibition or tissue-selective anti-androgenic mechanisms, 3,6-dimethylpyrazine-2-thiol offers a well-characterized tool with defined in vivo potency. Unlike the clinical agent aminoglutethimide, DMP-SH provides a moderate-potency alternative (effective at 10–70 mg/kg vs. 3–30 mg/kg) [2]. Furthermore, its ability to reduce accessory reproductive organ weights without altering plasma testosterone [3] makes it uniquely suited for dissecting local vs. systemic endocrine effects. Procurement is indicated for studies where a non-steroidal scaffold with documented in vivo activity on reproductive tissues is required, but where the higher potency or broader enzyme inhibition profile of aminoglutethimide may be undesirable.

Chemical Biology and Coordination Chemistry Using a Pyrazine-Thiol Building Block

The presence of both a heteroaromatic pyrazine core and a reactive thiol group makes 3,6-dimethylpyrazine-2-thiol a valuable building block for synthesizing metal complexes, bioconjugates, or redox-active probes. The thiol moiety can coordinate to transition metals or undergo chemoselective alkylation/disulfide formation, while the pyrazine nitrogen atoms can participate in hydrogen bonding or further metal coordination . Procurement is recommended for chemists developing novel metallodrugs, luminescent sensors, or affinity reagents where a pyrazine-based scaffold with a single-point attachment handle is desired. The compound's solubility in dilute alkali also facilitates aqueous-phase derivatization protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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